Target Profile: Bromodomain Inhibitor-12 (Representative Profile based on JQ1)
Target Profile: Bromodomain Inhibitor-12 (Representative Profile based on JQ1)
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for "Bromodomain inhibitor-12" (also referred to as example 303 in patent WO2016146738) is not publicly available.[1][2] This technical guide therefore presents a representative target profile based on the extensively studied and well-characterized BET bromodomain inhibitor, JQ1 .[3] JQ1 shares the same target class and provides a robust framework for understanding the likely biological activities and experimental characterization of similar bromodomain inhibitors.
Executive Summary
This document provides an in-depth technical overview of the target profile of a representative bromodomain and extra-terminal domain (BET) inhibitor, JQ1. BET inhibitors are a class of epigenetic modulators that competitively bind to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT), preventing their interaction with acetylated histones and transcription factors.[3][4] This disruption of protein-protein interactions leads to the downregulation of key oncogenes and pro-inflammatory genes, making BET inhibitors a promising therapeutic strategy for various cancers and inflammatory diseases.[5][6] This guide includes quantitative binding data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Target Engagement & Binding Affinity
JQ1 is a potent and specific inhibitor of the BET family of bromodomains.[3] It binds competitively to the acetyl-lysine binding pockets of BRD2, BRD3, BRD4, and the testis-specific BRDT.[3][7] The binding affinity of JQ1 for the bromodomains of BRD4 has been extensively characterized using various biophysical techniques.
| Target Domain | Method | Binding Affinity (K_d) | IC_50 | Reference |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 nM | - | [7] |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 nM | - | [7] |
| BRD4 (BD1) | AlphaScreen | - | 77 nM | [7] |
| BRD4 (BD2) | AlphaScreen | - | 33 nM | [7] |
Mechanism of Action & Signaling Pathways
By occupying the acetyl-lysine binding pocket of BET proteins, JQ1 displaces them from chromatin.[7] This prevents the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes.[8] A primary consequence of this action is the transcriptional repression of key oncogenes, most notably MYC.[5][9] Downregulation of MYC protein expression is a hallmark of BET inhibitor activity and contributes to their anti-proliferative effects in various cancer models.[10][11]
Beyond MYC, JQ1 has been shown to modulate several other critical signaling pathways implicated in cancer and inflammation. For instance, it can suppress the Wnt/β-catenin signaling pathway, which is often hyperactivated in colorectal cancer.[4] Additionally, JQ1 has been observed to impact the VEGF/PI3K/AKT signaling cascade, a key pathway involved in angiogenesis and cell survival.[12]
Cellular Effects
The biological consequences of BET inhibition by JQ1 are well-documented across a range of cell types, particularly in cancer cell lines. Key cellular effects include:
-
Anti-proliferative Activity: JQ1 demonstrates potent anti-proliferative effects in various cancer cell lines, including those from hematological malignancies and solid tumors.[5][10]
-
Cell Cycle Arrest: Treatment with JQ1 often leads to cell cycle arrest, primarily at the G1 phase.[13]
-
Induction of Apoptosis: JQ1 can induce programmed cell death in sensitive cancer cell lines.[4][5]
-
Squamous Differentiation: In BRD4-dependent NUT midline carcinoma, JQ1 induces terminal squamous differentiation.[7]
| Cell Line | Cancer Type | Effect | IC_50 / EC_50 | Reference |
| Hey | Ovarian Cancer | Inhibition of proliferation | Not specified | [10] |
| SKOV3 | Ovarian Cancer | Inhibition of proliferation | Not specified | [10] |
| SW480 | Colon Cancer | Induction of apoptosis | Not specified | [4] |
| Cal27 | Oral Squamous Cell Carcinoma | Inhibition of proliferation, induction of apoptosis, cell cycle arrest | Not specified | [13] |
Experimental Protocols
The characterization of bromodomain inhibitors like JQ1 involves a suite of biochemical and cell-based assays to determine their binding affinity, target engagement, and cellular effects.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is commonly used to measure the binding of bromodomains to acetylated histone peptides and to screen for inhibitors.[14][15]
Principle: Donor and acceptor beads are brought into proximity through the interaction of a tagged bromodomain protein and a biotinylated acetylated histone peptide. Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, resulting in a chemiluminescent signal. Competitive inhibitors disrupt this interaction, leading to a decrease in signal.[14]
Protocol Outline:
-
Reagent Preparation: Reconstitute and dilute His-tagged BRD4 protein, biotinylated histone H4 peptide, Streptavidin-Donor beads, and Ni-NTA-Acceptor beads in assay buffer.
-
Compound Plating: Dispense test compounds at various concentrations into a 384-well microplate.
-
Protein-Peptide Incubation: Add the BRD4 protein and biotinylated histone peptide to the wells and incubate to allow for binding.
-
Bead Addition: Add the acceptor beads, followed by the donor beads, with incubation steps after each addition.
-
Signal Detection: Read the plate on an AlphaScreen-compatible microplate reader.
-
Data Analysis: Calculate IC_50 values from the dose-response curves.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the mobility of fluorescently labeled proteins in living cells, providing a direct readout of target engagement.[16][17]
Principle: A fluorescently tagged bromodomain protein (e.g., GFP-BRD4) is expressed in cells. A specific region of the nucleus is photobleached with a high-intensity laser, and the rate of fluorescence recovery in that region is monitored. Inhibitors that displace the bromodomain from chromatin will result in faster fluorescence recovery due to increased protein mobility.[7][17]
Protocol Outline:
-
Cell Culture and Transfection: Plate cells (e.g., U2OS) on glass-bottom dishes and transfect with a plasmid encoding the GFP-tagged bromodomain protein.
-
Compound Treatment: Treat the cells with the inhibitor or vehicle control.
-
Image Acquisition: Mount the dish on a confocal microscope equipped for FRAP. Acquire pre-bleach images.
-
Photobleaching: Bleach a defined region of interest (ROI) in the nucleus with a high-intensity laser.
-
Post-Bleach Imaging: Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI.
-
Data Analysis: Quantify the fluorescence intensity in the ROI over time and calculate the half-maximal recovery time (t_1/2).
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures compound binding to a specific protein target using bioluminescence resonance energy transfer (BRET).[18][19]
Principle: The target protein (e.g., BRD4) is fused to NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein serves as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[18][19]
Protocol Outline:
-
Cell Transfection: Transfect cells (e.g., HEK293) with a vector expressing the NanoLuc®-bromodomain fusion protein.
-
Cell Plating: Plate the transfected cells into a 96- or 384-well plate.
-
Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of the fluorescent tracer.
-
Substrate Addition: Add the NanoLuc® substrate.
-
Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio and determine the IC_50 of the test compound.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the occupancy of a specific protein at specific genomic loci. For bromodomain inhibitors, it can be used to show the displacement of BET proteins from the promoters of target genes like MYC.[20]
Protocol Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Sonication: Lyse the cells and shear the chromatin into smaller fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-BRD4).
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links.
-
DNA Purification: Purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR or sequencing to quantify the enrichment of specific genomic regions.
Western Blot for c-Myc Expression
This standard biochemical technique is used to detect and quantify the levels of specific proteins in a sample, in this case, to confirm the downregulation of c-Myc protein following treatment with a bromodomain inhibitor.[11][21]
Protocol Outline:
-
Cell Lysis: Treat cells with the inhibitor and then lyse them to release the proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for c-Myc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of c-Myc protein.
Conclusion
While specific data for "Bromodomain inhibitor-12" remains proprietary, the target profile of the representative BET inhibitor JQ1 provides a comprehensive blueprint for this class of compounds. The key characteristics include potent and competitive binding to BET bromodomains, leading to the displacement from chromatin and subsequent downregulation of critical genes such as MYC. The cellular consequences are potent anti-proliferative and pro-apoptotic effects in various disease models. The experimental protocols outlined herein represent the standard methodologies for the in-depth characterization of novel bromodomain inhibitors. This guide serves as a valuable resource for researchers and drug developers working in the field of epigenetics and targeted therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JQ1 - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bromodomain inhibitor jq1 induces cell cycle arrest and apoptosis of glioma stem cells through the VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 19. promega.com [promega.com]
- 20. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
